Fluorescent red 630

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

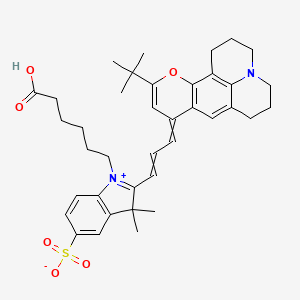

Fluorescent red 630 is a complex organic compound with a unique structure that includes multiple rings, a sulfonate group, and a carboxypentyl side chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the indolium core, the introduction of the sulfonate group, and the attachment of the carboxypentyl side chain. Typical reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the complex ring structures.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

This compound may undergo various types of chemical reactions, including:

Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions could be used to simplify the structure or remove specific functional groups.

Substitution: Substitution reactions may be employed to replace certain groups with others, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler structure with fewer functional groups.

Aplicaciones Científicas De Investigación

Cell Biology and Imaging

Fluorescent Red 630 is widely utilized in cell biology for tracking proteins and studying cellular processes. The advantages of using red fluorescent proteins include:

- Reduced Autofluorescence : Red-shifted fluorescence minimizes background noise in imaging, enhancing signal clarity .

- Deep Tissue Imaging : The longer wavelengths penetrate tissues more effectively, making them suitable for in vivo studies .

Case Study: Tracking Protein Dynamics

In a study involving the use of mCherry (a red fluorescent protein variant), researchers successfully tracked the dynamics of protein interactions within live cells. The protein's brightness allowed for high-resolution imaging over extended periods, demonstrating its efficacy in real-time biological studies .

Flow Cytometry

This compound is also employed in flow cytometry, where it serves as a marker for cell sorting and analysis. Its excitation properties align well with standard lasers used in flow cytometers, allowing for effective multi-color experiments .

Data Table: Comparison of Fluorescent Proteins for Flow Cytometry

| Protein | Excitation Max (nm) | Emission Max (nm) | Photostability | Applications |

|---|---|---|---|---|

| mCherry | 587 | 610 | High | Cell tracking, FRET |

| TagRFP657 | 588 | 657 | Moderate | Flow cytometry, imaging |

| E2-Crimson | 600 | 650 | Very High | Deep tissue imaging |

Super-Resolution Microscopy

The application of this compound in super-resolution microscopy techniques, such as STED (Stimulated Emission Depletion) microscopy, has gained traction. This method allows researchers to visualize structures at a resolution beyond the diffraction limit of light.

Case Study: STED Microscopy with E2-Crimson

E2-Crimson has been utilized in STED microscopy to achieve high-resolution images of cellular components. Its high photostability and suitable emission characteristics make it an ideal candidate for this advanced imaging technique .

Advantages of Fluorescent Red Dyes

- High Brightness : this compound dyes exhibit strong fluorescence, which is crucial for detecting low-abundance targets.

- Low Cytotoxicity : Many red fluorescent proteins are designed to minimize toxicity to living cells, allowing prolonged observation without affecting cell viability .

- Versatility : These dyes can be conjugated to various biomolecules, enhancing their utility in diverse experimental setups.

Mecanismo De Acción

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might bind to a particular enzyme or receptor, altering its activity and triggering a cascade of biochemical events. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds might include other indolium derivatives or sulfonate-containing molecules. These compounds could share some structural features or functional groups with the target compound.

Uniqueness

What sets this compound apart is its unique combination of structural elements, such as the indolium core, the sulfonate group, and the carboxypentyl side chain. This combination could confer specific properties or activities that are not found in other similar compounds.

Propiedades

Fórmula molecular |

C38H46N2O6S |

|---|---|

Peso molecular |

658.8 g/mol |

Nombre IUPAC |

2-[3-(4-tert-butyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),4,8-tetraen-6-ylidene)prop-1-enyl]-1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-5-sulfonate |

InChI |

InChI=1S/C38H46N2O6S/c1-37(2,3)33-23-25(29-22-26-13-10-19-39-20-11-14-28(35(26)39)36(29)46-33)12-9-15-32-38(4,5)30-24-27(47(43,44)45)17-18-31(30)40(32)21-8-6-7-16-34(41)42/h9,12,15,17-18,22-24H,6-8,10-11,13-14,16,19-21H2,1-5H3,(H-,41,42,43,44,45) |

Clave InChI |

XWNKYHHWGYBOJU-UHFFFAOYSA-N |

SMILES canónico |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C=C(OC4=C3C=C5CCCN6C5=C4CCC6)C(C)(C)C)CCCCCC(=O)O)C |

Sinónimos |

DY 635 DY-635 DY635 cpd |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.